Cas no 2247104-07-8 (2-Bromospiro[4.4]nonane)

2-Bromospiro[4.4]nonane is a brominated spirocyclic compound featuring a unique bridged structure, which serves as a versatile intermediate in organic synthesis. Its spirocyclic framework provides steric and electronic properties that are valuable for constructing complex molecular architectures, particularly in pharmaceutical and materials chemistry. The bromine substituent enhances reactivity, enabling efficient functionalization via cross-coupling reactions, nucleophilic substitutions, or radical processes. This compound is particularly useful in the development of rigid, constrained scaffolds for drug discovery or as a precursor for spirocyclic ligands in catalysis. High purity and well-defined stereochemistry make it a reliable building block for researchers requiring precise control over molecular design.
2-Bromospiro[4.4]nonane structure
2-Bromospiro[4.4]nonane structure
Product name:2-Bromospiro[4.4]nonane
CAS No:2247104-07-8
MF:C9H15Br
MW:203.119402170181
CID:6085346
PubChem ID:138040161

2-Bromospiro[4.4]nonane Chemical and Physical Properties

Names and Identifiers

    • EN300-6492033
    • 2247104-07-8
    • 3-Bromospiro[4.4]nonane
    • 2-bromospiro[4.4]nonane
    • 2-Bromospiro[4.4]nonane
    • Inchi: 1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
    • InChI Key: SKFCPQOOXGAMRR-UHFFFAOYSA-N
    • SMILES: BrC1CCC2(CCCC2)C1

Computed Properties

  • Exact Mass: 202.03571g/mol
  • Monoisotopic Mass: 202.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

2-Bromospiro[4.4]nonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6492033-0.05g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
0.05g
$226.0 2025-03-15
Enamine
EN300-6492033-1.0g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-6492033-0.25g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
0.25g
$481.0 2025-03-15
Enamine
EN300-6492033-0.5g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
0.5g
$758.0 2025-03-15
Enamine
EN300-6492033-5.0g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
5.0g
$2816.0 2025-03-15
Enamine
EN300-6492033-10.0g
2-bromospiro[4.4]nonane
2247104-07-8 95.0%
10.0g
$4176.0 2025-03-15
Aaron
AR0287NV-500mg
2-bromospiro[4.4]nonane
2247104-07-8 95%
500mg
$1068.00 2025-02-15
Aaron
AR0287NV-2.5g
2-bromospiro[4.4]nonane
2247104-07-8 95%
2.5g
$2642.00 2025-02-15
Aaron
AR0287NV-100mg
2-bromospiro[4.4]nonane
2247104-07-8 95%
100mg
$489.00 2025-02-15
Aaron
AR0287NV-250mg
2-bromospiro[4.4]nonane
2247104-07-8 95%
250mg
$687.00 2025-02-15

Additional information on 2-Bromospiro[4.4]nonane

Introduction to 2-Bromospiro[4.4]nonane (CAS No. 2247104-07-8)

2-Bromospiro[4.4]nonane, identified by the Chemical Abstracts Service Number (CAS No.) 2247104-07-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This spirocyclic brominated derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry and material science. The spirocyclic framework, consisting of two interconnected rings, imparts distinct steric and electronic characteristics that make it a valuable scaffold for designing novel molecules.

The molecular structure of 2-Bromospiro[4.4]nonane features a bromine substituent at the 2-position of the spirocyclic system, which enhances its reactivity in various synthetic transformations. This compound belongs to the class of spiro compounds, which are known for their rigid conformation and stability, making them suitable for constructing complex molecular architectures. The presence of the bromine atom also facilitates further functionalization, enabling chemists to explore diverse derivatives with tailored properties.

In recent years, 2-Bromospiro[4.4]nonane has been studied for its potential role in drug discovery and development. Spirocyclic compounds have shown promise in modulating biological pathways due to their ability to interact with biological targets in unique ways. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of biaryl structures found in many pharmaceuticals. These reactions allow for the introduction of aryl or vinyl groups, expanding the chemical space available for drug design.

One of the most compelling aspects of 2-Bromospiro[4.4]nonane is its utility in generating libraries of compounds for high-throughput screening (HTS). The spirocyclic core provides a scaffold that can be modified systematically to explore different pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in metabolic diseases and cancer pathways. The bromine substituent enables efficient derivatization, allowing for rapid optimization of lead compounds.

Recent advances in computational chemistry have further enhanced the appeal of 2-Bromospiro[4.4]nonane as a building block. Molecular modeling studies indicate that this compound can adopt multiple conformations, influenced by its rigid spiro structure. These conformational dynamics are critical for understanding its interaction with biological targets. Additionally, quantum mechanical calculations have been used to predict the reactivity of the bromine atom under various conditions, aiding in the design of synthetic routes.

The pharmaceutical industry has shown particular interest in spirocyclic bromides due to their versatility and synthetic accessibility. 2-Bromospiro[4.4]nonane exemplifies this trend, offering a balance between structural complexity and reactivity. Its applications extend beyond drug discovery; it is also being explored in materials science for the development of liquid crystals and organic semiconductors. The unique electronic properties arising from its spirocyclic core make it an attractive candidate for these emerging technologies.

In conclusion, 2-Bromospiro[4.4]nonane (CAS No. 2247104-07-8) represents a promising compound with diverse applications in chemistry and medicine. Its spirocyclic structure and bromine substituent provide a versatile platform for synthetic exploration and functionalization. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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